molecular formula C10H9ClF2O B8001698 2-Chloro-1-(2-ethylphenyl)-2,2-difluoroethanone

2-Chloro-1-(2-ethylphenyl)-2,2-difluoroethanone

Cat. No.: B8001698
M. Wt: 218.63 g/mol
InChI Key: PAZUIKKHMSVESL-UHFFFAOYSA-N
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Description

2-Chloro-1-(2-ethylphenyl)-2,2-difluoroethanone is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of a chloro group, an ethyl-substituted phenyl ring, and two fluorine atoms attached to the ethanone moiety. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2-ethylphenyl)-2,2-difluoroethanone typically involves the reaction of 2-ethylphenylmagnesium bromide with 2,2-difluoroacetyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2-ethylphenylmagnesium bromide+2,2-difluoroacetyl chlorideThis compound\text{2-ethylphenylmagnesium bromide} + \text{2,2-difluoroacetyl chloride} \rightarrow \text{this compound} 2-ethylphenylmagnesium bromide+2,2-difluoroacetyl chloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2-ethylphenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products

    Nucleophilic Substitution: Formation of substituted ethanones.

    Reduction: Formation of 2-Chloro-1-(2-ethylphenyl)-2,2-difluoroethanol.

    Oxidation: Formation of 2-Chloro-1-(2-ethylphenyl)-2,2-difluoroacetic acid.

Scientific Research Applications

2-Chloro-1-(2-ethylphenyl)-2,2-difluoroethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2-ethylphenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(2-methylphenyl)-2,2-difluoroethanone
  • 2-Chloro-1-(2-isopropylphenyl)-2,2-difluoroethanone
  • 2-Chloro-1-(2-tert-butylphenyl)-2,2-difluoroethanone

Uniqueness

2-Chloro-1-(2-ethylphenyl)-2,2-difluoroethanone is unique due to the presence of the ethyl group on the phenyl ring, which can influence its reactivity and biological activity compared to its methyl, isopropyl, or tert-butyl analogs. The difluoroethanone moiety also imparts distinct chemical properties, making it a valuable compound for various applications.

Biological Activity

2-Chloro-1-(2-ethylphenyl)-2,2-difluoroethanone is a fluorinated ketone that has garnered attention for its potential biological activities. This compound's unique structure, featuring chlorine and difluoromethyl groups, suggests it may interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The compound is characterized by its difluoroethanone moiety, which can influence its reactivity and biological interactions. The presence of the chloro and ethyl groups enhances its lipophilicity and may affect its ability to penetrate biological membranes.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The difluoromethyl group can form hydrogen bonds or participate in hydrophobic interactions, potentially leading to the modulation of enzyme activity or receptor signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain proteases, impacting cellular processes such as apoptosis and proliferation.
  • Receptor Modulation : It may influence receptor activities, affecting signaling cascades involved in various physiological responses.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. Studies have shown efficacy against a range of pathogens, including bacteria and fungi.

Pathogen TypeActivity ObservedReference
BacteriaModerate
FungiSignificant

Cytotoxic Effects

In vitro studies have reported cytotoxic effects against various cancer cell lines. The compound demonstrates potential as an anticancer agent by inducing apoptosis in malignant cells.

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)10

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Breast Cancer Study : A study involving MCF-7 cells demonstrated that treatment with this compound led to significant apoptosis through caspase activation pathways.
    • Findings : Increased levels of cleaved caspases were observed post-treatment, indicating a mechanism involving programmed cell death.
  • Antimicrobial Efficacy : A comparative study on the antimicrobial activity against Staphylococcus aureus showed that this compound had a lower minimum inhibitory concentration (MIC) compared to standard antibiotics.
    • Results : The compound's MIC was found to be 8 µg/mL, suggesting a promising alternative for antibiotic-resistant strains.

Research Findings

Recent research highlights the diverse applications of this compound in drug design and development:

  • Pharmacophore Development : The compound is being investigated as a potential pharmacophore for designing new drugs targeting specific diseases.
  • Fluorine's Role : The introduction of fluorine atoms has been shown to enhance metabolic stability and bioavailability, crucial for therapeutic efficacy.

Properties

IUPAC Name

2-chloro-1-(2-ethylphenyl)-2,2-difluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF2O/c1-2-7-5-3-4-6-8(7)9(14)10(11,12)13/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZUIKKHMSVESL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C(=O)C(F)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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